molecular formula C18H17FN2OS2 B11971701 2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11971701
M. Wt: 360.5 g/mol
InChI Key: WHJMIYVWSIPBMS-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core structure, which is further substituted with various functional groups, including a 2-fluorophenylmethylsulfanyl group, dimethyl groups, and a prop-2-en-1-yl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidin-4-one core structure. This can be achieved through a condensation reaction between a thienylamine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the 2-Fluorophenylmethylsulfanyl Group: The 2-fluorophenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the thieno[2,3-d]pyrimidin-4-one core with a 2-fluorophenylmethylsulfanyl halide in the presence of a base.

    Alkylation with Dimethyl Groups:

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a Heck reaction, where the thieno[2,3-d]pyrimidin-4-one core is reacted with an appropriate alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic ring or other parts of the molecule.

    Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond of the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, bases (e.g., sodium hydroxide, potassium carbonate), and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Addition: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), and solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups.

    Addition: Adducts with nucleophiles added to the double bond.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of specific genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • 2-{[(2-bromophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • 2-{[(2-methylphenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

The presence of the 2-fluorophenylmethylsulfanyl group in 2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one imparts unique chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17FN2OS2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17FN2OS2/c1-4-9-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-7-5-6-8-14(13)19/h4-8H,1,9-10H2,2-3H3

InChI Key

WHJMIYVWSIPBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3F)CC=C)C

Origin of Product

United States

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